

Technical Guide: Structure Elucidation of 3-Aminomethyl-4-methylmorpholine

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Compound of Interest

Compound Name: (4-Methylmorpholin-3-yl)methanamine

CAS No.: 68431-71-0

Cat. No.: B1588538

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Executive Summary

3-Aminomethyl-4-methylmorpholine is a critical chiral diamine scaffold used in the synthesis of peptidomimetics, kinase inhibitors, and GPCR ligands. Its structural elucidation presents specific challenges due to the conformational flexibility of the morpholine ring and the presence of a chiral center at the C3 position.

This guide provides a rigorous, self-validating protocol for the complete structural assignment of this molecule. It moves beyond basic identification to address the critical "Three Pillars of Elucidation": Regiochemistry (2- vs. 3-substitution), Conformational Analysis (Ring chair dynamics), and Absolute Stereochemistry (

vs.

configuration).

Synthetic Context & Pre-Elucidation

Understanding the synthetic origin is the first step in elucidation. This molecule is often derived from amino acid precursors (e.g., Serine or Threonine derivatives) or via cyclization of chiral halo-amines.

- Formula:
- Exact Mass: 130.1106 Da
- Key Structural Features:
 - Tertiary amine (N-methyl morpholine ring).[1]
 - Primary amine (Exocyclic aminomethyl group).
 - Chiral Center: C3.

Mass Spectrometry (MS) Protocol

Objective: Confirm molecular formula and fragmentation pattern.

Experimental Setup

- Ionization: Electrospray Ionization (ESI) in Positive Mode ().
- Solvent: Methanol + 0.1% Formic Acid.

Data Analysis Table

Ion Type	Expected	Interpretation
	131.118	Protonated molecular ion (Base Peak).
	153.100	Sodium adduct (Common in glass/solvent trace).
Fragment	~100.07	Loss of (30 Da) indicates exocyclic amine cleavage.

“

Critical Check: If the mass is

, but fragmentation shows a loss of 31 Da (

), you likely have the amino-alcohol precursor, not the diamine.

”

Nuclear Magnetic Resonance (NMR) Characterization

Objective: Establish connectivity and relative stereochemistry.

Sample Preparation[2][3]

- Solvent:

is preferred for resolution;

if the primary amine protons need to be observed (prevents rapid exchange).

- Concentration: 10-15 mg in 0.6 mL.

1H NMR Assignment Strategy (400 MHz+)

The morpholine ring adopts a chair conformation. The N-methyl group typically prefers the equatorial position to minimize 1,3-diaxial interactions, though rapid inversion can occur.

Position	Multiplicity	Approx. ^{[1][2][3][4]} Shift ()	Diagnostic Feature
N-Me	Singlet (3H)	2.20 – 2.35 ppm	Sharp singlet; confirms N-methylation.
H3	Multiplet (1H)	2.50 – 2.80 ppm	The chiral proton. Shows complex coupling to H2 and exocyclic
Exocyclic	Doublet of Doublets (2H)	2.60 – 2.90 ppm	Coupled to H3. Distinct from ring protons. ^[5]
H2/H6 (O-adjacent)	Multiplets (4H)	3.50 – 3.90 ppm	Deshielded by Oxygen. Axial/Equatorial splitting is key.
H5 (N-adjacent)	Multiplets (2H)	2.10 – 2.40 ppm	Upfield relative to O-adjacent protons.

2D NMR Correlation Logic

To prove the structure is 3-aminomethyl and not 2-aminomethyl, you must run the following sequence:

A. COSY (Correlation Spectroscopy)^[6]

- Trace the Spin System: Start at the exocyclic

(if visible)

Exocyclic

H3

H2 (O-adjacent).

- Validation: If the path leads immediately to an O-adjacent proton (H2) from the chiral center, it is the 3-substituted isomer. If it leads to an N-adjacent proton (H5), it would be 2-substituted (incorrect).

B. HMBC (Heteronuclear Multiple Bond Coherence) - The Smoking Gun

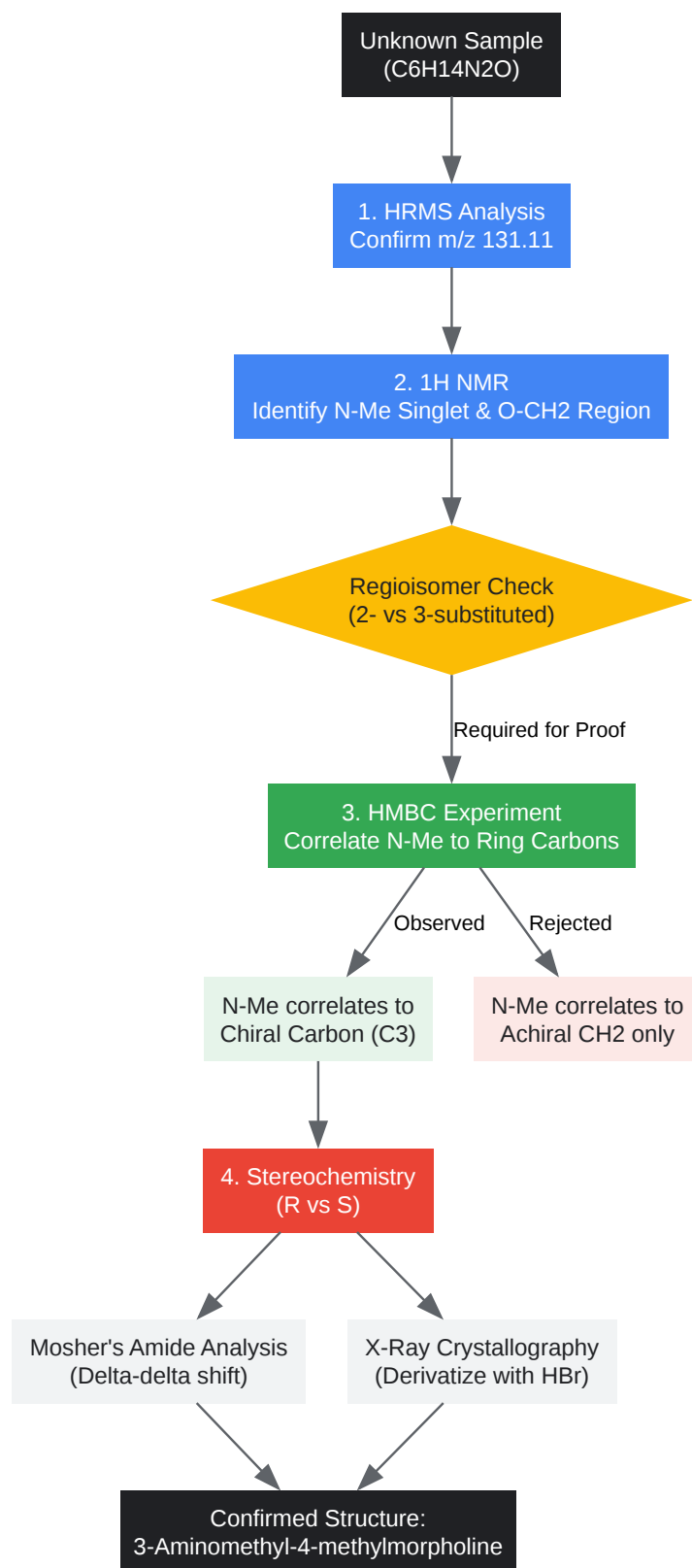
- N-Me Correlation: The N-methyl singlet will show strong correlations to C3 and C5.
- Differentiation:
 - If 3-substituted: N-Me correlates to the chiral carbon (C3).
 - If 2-substituted: N-Me correlates to two achiral groups (C3 and C5).

C. NOESY (Nuclear Overhauser Effect)

- Relative Stereochemistry: Determine if the exocyclic group is axial or equatorial.
- Correlation: Look for NOE between H3 and the N-Me group. Strong NOE suggests they are cis-1,3-diaxial or spatially close in the specific chair conformer.

Visualization: Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure and ruling out isomers.



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Caption: Logical decision tree for distinguishing regioisomers and determining stereochemistry.

Absolute Configuration Determination (Chirality)

Since the molecule has a chiral center at C3, determining if you have the

or

enantiomer is vital.[7][8]

Method A: Modified Mosher's Method (NMR)[11]

- Derivatization: React the primary amine (exocyclic) with both

- and

-

-methoxy-

-trifluoromethylphenylacetic acid chloride (MTPA-Cl).

- Analysis: Compare the

or

NMR chemical shifts of the resulting diastereomers.

- Calculation:

. The sign of the difference for protons near the chiral center allows assignment of configuration based on established models [1].

Method B: X-Ray Crystallography (Gold Standard)

- Salt Formation: The free base is an oil. React with HBr or Picric acid to form a crystalline salt.
- Diffraction: Anomalous dispersion (using heavy atom Br) allows direct determination of absolute configuration without a reference standard [2].

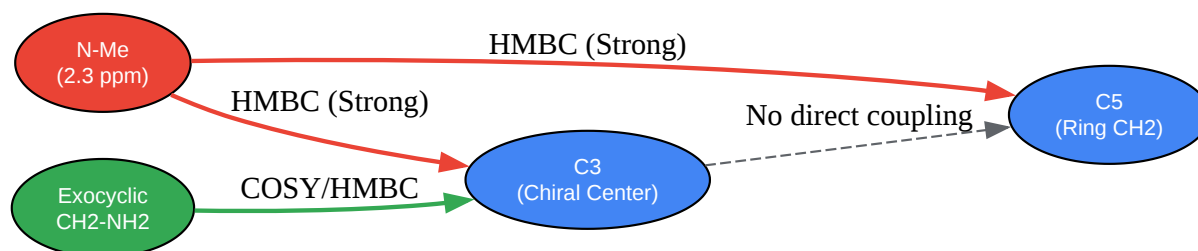
Impurity Profiling & Quality Control

In drug development, specific impurities associated with this scaffold must be monitored.

Impurity	Origin	Detection Method
Morpholine (unsubstituted)	Incomplete methylation or starting material.	GC-MS / ¹ H NMR (Loss of N-Me signal).
Dimerized Species	Over-alkylation of the primary amine.	LC-MS (peak).
Regioisomer (2-substituted)	Isomerization during cyclization.	¹³ C NMR (Distinct C-shifts).

Visualization: 2D NMR Connectivity Map

This diagram visualizes the specific correlations required to confirm the 3-aminomethyl connectivity.



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Caption: HMBC correlations (Arrows) definitively link the N-methyl group to the chiral C3 center.

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